bmh-21

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Cancer Research

Scientific Field: Cancer Research and Oncology

Results and Outcomes: Studies have shown that BMH-21 effectively inhibits rDNA transcription with an IC50 of 60 nM in A375 melanoma cells. The compound has demonstrated exceptional activity against various cancer cell types and has shown better efficacy than many FDA-approved cancer drugs in preclinical studies .

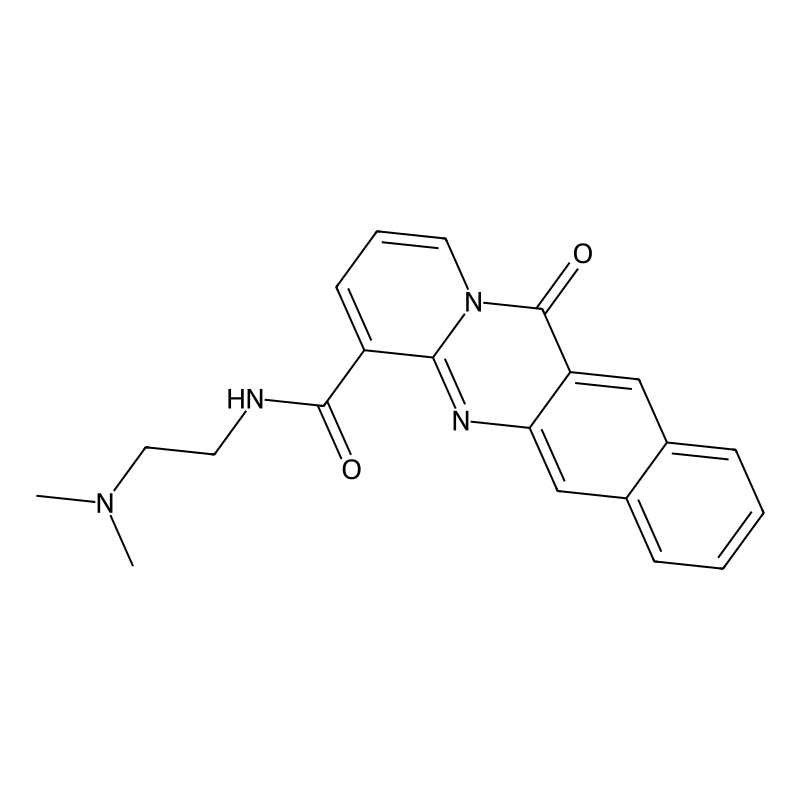

BMH-21, chemically known as N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, is a small-molecule compound recognized for its potent inhibitory effects on RNA polymerase I transcription. This compound is characterized by its unique ability to intercalate into DNA without inducing DNA damage, distinguishing it from traditional chemotherapeutic agents that often rely on DNA damage mechanisms to exert their effects. BMH-21 is notable for its selective action against cancer cells, demonstrating a growth inhibition concentration (GI₅₀) of approximately 160 nM in various cancer cell lines while sparing normal cells from similar toxic effects .

Due to the lack of research on this specific compound, its mechanism of action remains unknown. However, the presence of the benzo[g]pyrido[2,1-b]quinazoline core suggests potential for biological activity, as this scaffold has been explored in the development of kinase inhibitors []. The dimethylamino group might further enhance its interaction with biological targets, but this is purely speculative without experimental data.

BMH-21 functions primarily through the inhibition of RNA polymerase I transcription. It binds to GC-rich sequences in ribosomal DNA, effectively blocking the elongation phase of transcription. Research has shown that BMH-21 decreases the elongation rate of RNA polymerase I and increases transcriptional pausing, leading to a reduction in the synthesis of ribosomal RNA . Notably, BMH-21 does not activate the cellular DNA damage response pathways typically associated with other intercalators, making it a unique candidate for therapeutic applications targeting transcriptional regulation without inducing genotoxicity .

The biological activity of BMH-21 is primarily linked to its ability to induce nucleolar stress and cause degradation of the Pol I catalytic subunit, RPA194. This degradation leads to significant alterations in nucleolar structure and function, which are hallmarks of cellular stress responses. BMH-21 has been shown to activate the p53 pathway independently of DNA damage, suggesting alternative mechanisms for its anticancer effects . The compound's selectivity for cancer cells over normal cells further enhances its potential as a therapeutic agent .

The synthesis of BMH-21 involves multiple steps typical of heteroaromatic compound synthesis. Key methods include:

- Formation of the benzo[g]pyridoquinazoline core: This involves cyclization reactions that construct the fused aromatic system.

- Introduction of functional groups: The dimethylaminoethyl and carboxamide groups are introduced through amination and acylation reactions.

- Purification: High-performance liquid chromatography (HPLC) is commonly used to achieve high purity levels necessary for biological testing.

The specific details of the synthetic route can vary based on laboratory protocols but generally follow established organic synthesis techniques.

BMH-21 has potential applications in cancer therapy due to its selective inhibition of RNA polymerase I. Its unique mechanism allows it to be explored as a treatment option for various cancers where ribosomal RNA synthesis is upregulated. Additionally, it serves as a valuable tool in research settings for studying transcriptional regulation and nucleolar stress responses .

Studies have demonstrated that BMH-21 interacts specifically with components of the RNA polymerase I complex, leading to functional inhibition without triggering DNA damage response pathways. This interaction profile suggests that BMH-21 could be used in combination therapies aimed at enhancing the efficacy of existing treatments while minimizing side effects associated with DNA damaging agents . Further research into its interactions with other cellular pathways could elucidate additional therapeutic avenues.

BMH-21 shares structural similarities with several other compounds that inhibit RNA polymerase I transcription. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Actinomycin D | DNA intercalator that inhibits RNA synthesis | Induces DNA damage and activates repair pathways |

| CX-5461 | Selective inhibitor of RNA polymerase I | Induces DNA damage response; more toxic to normal cells |

| BMH-9 | Pol I inhibitor with a different side chain | Less potent than BMH-21 but structurally related |

| BMH-22 | Similar structure with slight modifications | Shows similar activity but varies in potency |

| BMH-23 | Closely related compound with increased toxicity | Higher activity but also more toxic than BMH-21 |

BMH-21's uniqueness lies in its ability to inhibit transcription without causing DNA damage or activating repair pathways, making it a promising candidate for further development in cancer therapeutics .

Molecular Formula and Stereochemical Properties

BMH-21, systematically named N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, has the molecular formula C₂₁H₂₀N₄O₂ and a molecular weight of 360.4 g/mol . The structure comprises a planar heterocyclic core with a benzo[g]pyrido[2,1-b]quinazoline scaffold substituted at position 4 with a carboxamide group linked to a dimethylaminoethyl side chain (Figure 1) . The compound lacks stereocenters, as confirmed by its symmetric substituents and absence of chiral centers in the core structure .

Table 1: Key molecular descriptors of BMH-21

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₀N₄O₂ |

| Molecular weight | 360.4 g/mol |

| IUPAC name | N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide |

| SMILES | CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O |

| CAS number | 896705-16-1 |

Spectroscopic Analysis (NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of BMH-21’s heterocyclic core and side chain. The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits characteristic signals:

- A singlet at δ 3.93 ppm for the methoxy group in derivatives .

- Aromatic protons in the benzoquinazoline core appear as multiplets between δ 7.27–8.87 ppm .

- The dimethylaminoethyl side chain shows resonances at δ 2.51 ppm (N(CH₃)₂) and δ 3.40–3.48 ppm (CH₂NH) .

Mass spectrometry (MS) data for BMH-21 derivatives, such as N-[2-(dimethylamino)propyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, show a molecular ion peak at m/z 375 [M + 1]⁺ . High-resolution MS (HRMS) of the parent compound aligns with the theoretical exact mass of 360.41 Da .

Synthetic Pathways for BMH-21 and Derivatives

Key Reaction Mechanisms in Pyridoquinazolinecarboxamide Synthesis

BMH-21 is synthesized via a multi-step route starting with the formation of the pyridoquinazoline core (Scheme 1):

- Cyclocondensation: 2-Aminopyridine derivatives react with substituted benzaldehydes to form the tricyclic pyridoquinazoline scaffold .

- Carboxylic Acid Activation: The 4-carboxylic acid intermediate is activated using coupling reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of DIPEA (N,N-diisopropylethylamine) .

- Amide Coupling: The activated acid reacts with N,N-dimethylethylenediamine to yield BMH-21 .

Critical Mechanistic Insight:

- The TBTU-mediated coupling proceeds via an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine .

- Steric hindrance from the dimethylamino group influences reaction efficiency, necessitating optimized stoichiometry .

Structural Modifications and Analog Development

Structural analogs of BMH-21 have been designed to explore structure-activity relationships (SAR):

Table 2: Representative BMH-21 analogs and modifications

Key Findings:

- The dimethylaminoethyl side chain is critical for RNA polymerase I (Pol I) inhibition. Its removal (e.g., BMH-21a1) abolishes activity .

- Pyrrolidinyl or piperazinyl substitutions alter DNA intercalation efficiency and proteasomal degradation of RPA194, Pol I’s catalytic subunit .

- Elongated side chains (e.g., N-propyl derivatives) reduce cytotoxicity, suggesting steric limitations in target binding .

Scheme 1: Synthetic route to BMH-21

- Cyclocondensation of 2-aminopyridine with benzaldehyde derivatives.

- Oxidation to form the 12-oxo-benzo[g]pyrido[2,1-b]quinazoline core.

- Carboxylic acid activation and coupling with N,N-dimethylethylenediamine .

DNA Intercalation Properties

BMH-21 functions as a DNA intercalator that exhibits highly specific binding properties crucial to its mechanism of action against RNA polymerase I. The compound intercalates into double-strand DNA through a non-covalent, charge-dependent mechanism that distinguishes it from conventional DNA-damaging agents [1] [2].

GC-Rich Ribosomal DNA (rDNA) Binding Specificity

BMH-21 demonstrates remarkable selectivity for GC-rich DNA sequences, particularly those found in ribosomal DNA. Fluorescent intercalator displacement assays reveal that BMH-21 exhibits preferential binding to GC-rich sequences compared to other DNA compositions [2]. This selectivity is attributed to the compound's positively charged N,N-dimethylamino group, which is protonated at physiological pH and facilitates specific interactions with the DNA phosphate backbone [2].

The ribosomal DNA represents an optimal target for BMH-21 due to its exceptionally high GC content of 68%, significantly exceeding the 42% GC content found in the human genome [2]. Molecular modeling studies using Autodock demonstrate that BMH-21 stacks flatly between GC base pairs, with its heterocyclic ring system positioned optimally for stable intercalation [2]. The compound's binding affinity correlates directly with GC content, as demonstrated through systematic analysis of multiple hairpin oligonucleotides derived from ribosomal DNA sequences [2].

Active ribosomal DNA repeats present unique chromatin characteristics that enhance BMH-21 accessibility. Unlike chromatinized genes transcribed by RNA polymerase II, actively transcribed ribosomal DNA lacks ordered nucleosomes and maintains an open chromatin conformation [3] [2]. This nucleosome-depleted state renders the DNA more accessible to intercalating agents and may contribute to BMH-21's selectivity for RNA polymerase I transcription over other polymerases.

Impact on DNA Topology and Helix Stability

BMH-21 intercalation induces significant alterations in DNA topology and helix stability that directly contribute to its inhibitory effects on RNA polymerase I. The compound unwinds the DNA helix through its flat stacking configuration between GC base pairs, creating structural distortions that impede polymerase progression [4] [5].

Upon intercalation directly downstream of elongating RNA polymerase I complexes, BMH-21 introduces added torsional stress that serves as a physical barrier to transcription elongation [3]. This mechanism is supported by native elongating transcript sequencing (NET-seq) experiments demonstrating that RNA polymerase I preferentially pauses upstream of G-rich ribosomal DNA sequences following BMH-21 treatment [3]. The compound's intercalation creates sequence-specific barriers that disrupt the normal translocation of the polymerase along the DNA template.

The structural consequences of BMH-21 intercalation extend beyond simple helix unwinding. The compound's interaction with the DNA backbone through its charged sidechain stabilizes the intercalated complex while simultaneously destabilizing the RNA:DNA hybrid within the transcription bubble [3]. This dual effect contributes to both initiation and elongation inhibition by preventing stable polymerase-DNA interactions required for efficient transcription.

Transcriptional Inhibition Dynamics

BMH-21 demonstrates comprehensive inhibitory effects on multiple phases of RNA polymerase I transcription, with particular potency against the elongation phase. High-resolution in vitro transcription assays reveal that transcription initiation, promoter escape, and elongation are all sensitive to BMH-21 treatment [6] [3].

Suppression of Pol I Initiation Complex Formation

RNA polymerase I transcription initiation involves the sequential assembly of preinitiation complexes on ribosomal DNA promoters, requiring coordination between multiple transcription factors including core factor, TATA-binding protein, and Rrn3 [3]. BMH-21 significantly impairs this process through multiple mechanisms.

When added to DNA templates prior to transcription factor assembly, BMH-21 reduces the amount of full-length RNA products synthesized by RNA polymerase I with an IC50 value of 0.81 μM [3]. This inhibition occurs independently of effects on elongation, as demonstrated by time-course experiments showing that 10-minute incubations eliminate elongation rate effects while preserving initiation-specific inhibition [3].

The compound's interference with initiation complex formation likely results from its intercalation into GC-rich promoter regions, creating structural distortions that prevent optimal protein-DNA interactions. BMH-21 treatment reduces RNA polymerase I occupancy on ribosomal DNA in vivo, particularly in spacer regions that serve as reporters for nascent transcripts [3]. This reduction in occupancy occurs within 2 minutes of treatment in yeast and within 30 minutes in mammalian cells, indicating rapid disruption of transcription initiation [6] [3].

Depletion of preinitiation complex factors including UBF, RRN3, and TAFII110 rescues RPA194 degradation in BMH-21-treated cells, suggesting that efficient transcription initiation is required for the compound's downstream effects on polymerase stability [7]. This finding indicates that BMH-21 specifically targets actively transcribing polymerase complexes rather than affecting polymerase stability directly.

Elongation Phase Disruption and Pausing Mechanisms

The transcription elongation phase represents the most vulnerable target for BMH-21 inhibition, with an IC50 value of 0.43 ± 0.06 μM for elongation rate reduction [3]. This enhanced sensitivity compared to initiation (IC50 = 0.81 μM) establishes elongation as the primary target of BMH-21 action.

BMH-21 treatment causes a concentration-dependent reduction in transcription elongation rate and induces widespread pausing of RNA polymerase I on ribosomal DNA templates [3]. In vitro transcription assays reveal increased amplitude of short, incomplete RNA products and decreased synthesis of full-length transcripts, indicating reduced polymerase processivity [3]. The compound creates sequence-specific pause sites that are conserved across different experimental conditions, suggesting a predictable pattern of interference based on DNA sequence composition.

Native elongating transcript sequencing experiments reveal that BMH-21 induces preferential pausing of RNA polymerase I in T-rich regions directly upstream from G-rich sequences [3]. This pattern contrasts with vehicle-treated controls, where polymerase stalling occurs predominantly in G-rich regions [3]. The shift in pausing patterns reflects BMH-21's intercalation into GC-rich regions downstream of the polymerase, creating barriers that prevent forward translocation.

The elongation disruption mechanism involves multiple components of the transcription machinery. BMH-21 reduces the number of RNA polymerase I complexes capable of efficient and processive transcription, leading to decreased overall transcriptional output [3]. The compound's effects on elongation are direct and immediate, occurring within minutes of treatment and preceding the hours-long process of RPA194 degradation [3] [8].

Kinetic Analysis of Nucleotide Addition Interference

Detailed kinetic analysis using purified RNA polymerase I reveals that BMH-21 fundamentally alters the nucleotide addition mechanism of the enzyme [9]. Multi-nucleotide addition assays demonstrate that BMH-21 slows nucleotide incorporation and induces pausing pathways that diverge from normal transcription kinetics [9].

The compound reduces the average observed rate constant for nucleotide addition, causing a rightward shift in kinetic time courses that indicates decreased catalytic efficiency [9]. BMH-21 treatment alters the reaction mechanism to include pausing pathways not observed in vehicle-treated controls, suggesting that the compound introduces kinetic barriers to nucleotide incorporation [9].

Comparative analysis with RNA polymerases II and III reveals the selectivity of BMH-21's kinetic effects. While RNA polymerase I shows dramatic alterations in nucleotide addition kinetics and requires alternative reaction schemes to model its behavior in the presence of BMH-21, RNA polymerase II remains unaffected under identical experimental conditions [9]. RNA polymerase III shows only slight inhibition without induction of divergent reaction mechanisms [9].

The kinetic selectivity for RNA polymerase I likely reflects the enzyme's unique biochemical properties, including faster nucleotide addition rates and less stable elongation complexes compared to RNA polymerase II [10]. These intrinsic characteristics may render RNA polymerase I specifically vulnerable to the structural perturbations caused by BMH-21 intercalation [10].

Proteasome-Mediated Degradation of RPA194 Subunit

A distinctive feature of BMH-21's mechanism involves the targeted degradation of RPA194, the largest catalytic subunit of RNA polymerase I, through the ubiquitin-proteasome system [8] [11]. This degradation represents a transcriptional stress response pathway that distinguishes BMH-21 from other DNA intercalators.

Ubiquitination Pathways in Pol I Holoenzyme Disassembly

The degradation of RPA194 requires a sophisticated ubiquitination machinery centered on the E3 ligase FBXL14 as part of an SCF (Skp-Cullin-F-box protein) complex [8] [12]. Cell-based RNAi screening of ubiquitin pathway genes identified FBXL14, SKP1, and RBX1 as essential components mediating BMH-21-induced RPA194 degradation [8].

FBXL14 functions as the substrate-specific component of the SCF complex, directly binding to RPA194 and facilitating its ubiquitination [8]. Coimmunoprecipitation experiments demonstrate physical interaction between FBXL14 and RPA194 both in cellular contexts and in vitro, confirming the direct substrate-ligase relationship [8]. The interaction is enhanced by proteasome inhibition, indicating active degradation under normal conditions.

Knockdown or knockout of FBXL14 significantly rescues BMH-21-mediated RPA194 degradation, while overexpression enhances degradation in both sensitive and previously refractory cancer cell lines [8]. The effect of FBXL14 on RPA194 stability is mediated through changes in protein half-life, with knockdown increasing half-life from 1.8 to 5.1 hours and overexpression reducing it to 0.6 hours [8].

The ubiquitination sites on RPA194 have been identified through mutagenesis studies in yeast. Lysine residues 1150, 1153, and 1156 on Rpa190 (the yeast homolog) are essential for BMH-21-induced degradation [8]. These sites are positioned on an exposed surface near the trigger loop in the polymerase active center, making them accessible for ubiquitin conjugation while potentially affecting enzyme function [8].

The degradation pathway requires multiple proteostatic components including the p97 segregase, Cullin-RING ubiquitin ligases activated by neddylation, and proteasome activity [4]. Treatment with inhibitors of these pathways (CB-5083, MLN4924, and MG132, respectively) prevents RPA194 degradation, confirming the involvement of canonical protein quality control mechanisms [4] [8].

Importantly, the degradation of RPA194 occurs as a downstream consequence of transcriptional inhibition rather than as its cause [8]. RNA polymerase I transcription is inhibited within minutes of BMH-21 treatment, while RPA194 degradation becomes detectable only after several hours [8]. The degradation likely serves as a cellular mechanism to clear damaged or non-functional polymerase complexes and recycle amino acids during transcriptional stress.

The compound BMH-21 demonstrates remarkable selectivity for RNA polymerase I compared to RNA polymerases II and III, establishing it as a highly specific inhibitor of ribosomal RNA synthesis. Comprehensive in vitro transcription assays using purified polymerase components have revealed distinct differential effects across the three RNA polymerase families [1].

In Vitro Transcription Assays for Polymerase Specificity

Quantitative in vitro transcription assays demonstrate that BMH-21 directly impairs nucleotide addition by RNA polymerase I with an inhibitory concentration fifty (IC50) of 0.43 micromolar, while exhibiting no detectable effect on RNA polymerase II and only modest inhibition of RNA polymerase III [1]. These findings were obtained through systematic elongation complex assays using purified polymerase components under controlled conditions.

| RNA Polymerase | BMH-21 IC50 (μM) | Transcription Inhibition | Nucleotide Addition Rate Effect | Elongation Complex Stability | Mechanism of Action |

|---|---|---|---|---|---|

| Pol I | 0.43 | Strong | Significantly reduced | Unchanged | Direct inhibition |

| Pol II | No effect | None | Unchanged | Unchanged | No inhibition |

| Pol III | 1.0 | Modest | Reduced | Unchanged | Partial inhibition |

Transcription initiation assays reveal that BMH-21 inhibits RNA polymerase I initiation with an IC50 of 0.81 micromolar when added prior to polymerase recruitment [2]. The compound demonstrates concentration-dependent effects across multiple transcription phases, with elongation being the most sensitive step to BMH-21 treatment. Promoter escape assays show that BMH-21 reduces full-length RNA product synthesis by forty-nine percent at 300 nanomolar concentration [2].

| Assay Type | BMH-21 Effect on Pol I | BMH-21 Effect on Pol II | BMH-21 Effect on Pol III | Concentration Tested |

|---|---|---|---|---|

| Transcription Initiation | Inhibited (IC50 0.81 μM) | No effect | Modest inhibition | 125 nM - 4 μM |

| Promoter Escape | Reduced by 49% | No effect | Modest inhibition | 300 nM |

| Elongation Rate | Reduced (IC50 0.43 μM) | No effect | Modest inhibition | 125 nM - 4 μM |

| Pausing Frequency | Increased | No effect | Slight increase | 125 nM - 4 μM |

The transcription elongation phase demonstrates the highest sensitivity to BMH-21 treatment, with the compound causing a concentration-dependent reduction in transcription elongation rate and inducing sequence-specific polymerase pausing [2] [3]. In vivo native elongating transcript sequencing experiments complement these in vitro findings by revealing reduced RNA polymerase I occupancy on ribosomal DNA templates and increased pausing upstream of guanine-rich sequences after BMH-21 treatment [2].

Structural Determinants of Pol I Vulnerability

The preferential sensitivity of RNA polymerase I to BMH-21 inhibition stems from multiple structural and biochemical factors that distinguish it from RNA polymerases II and III. The compound exhibits high binding affinity for guanine-cytosine rich DNA sequences, particularly the ribosomal DNA which contains sixty-eight percent guanine-cytosine content compared to forty-two percent in the human genome [4].

| Characteristic | BMH-21 Property | Pol I Vulnerability Factor | Pol II/III Comparison |

|---|---|---|---|

| GC-rich DNA Binding | High affinity | 68% GC content in rDNA | Lower GC content |

| DNA Intercalation Pattern | Planar stacking | Elongation sensitivity | Less sensitive |

| Backbone Interaction | Phosphate backbone contact | Charged interaction critical | Reduced interaction |

| Chromatin Accessibility | Open chromatin preference | Nucleolar localization | Different localization |

| Nucleosome Depletion | Active rDNA targeting | Transcriptionally active genes | Different accessibility |

Molecular modeling studies reveal that BMH-21 adopts a planar stacking configuration between guanine-cytosine base pairs, with its N,N-dimethylamino group interacting with the DNA phosphate backbone [4]. This specific interaction pattern is critical for biological activity, as demonstrated by the inactive analogue BMH-21a1, which lacks the protonated nitrogen group and shows no binding to DNA backbone or biological activity [4].

The chromatin environment of actively transcribed ribosomal DNA genes contributes significantly to RNA polymerase I vulnerability. These genes maintain an open chromatin conformation and are largely nucleosome-free, facilitating BMH-21 intercalation [4]. The extremely high transcription rate of ribosomal DNA, supported by this accessible chromatin structure, creates optimal conditions for BMH-21 binding and subsequent polymerase inhibition.

Comparative enzymatic properties among the three RNA polymerases reveal that RNA polymerase I exhibits the fastest elongation kinetics but also demonstrates the highest sensitivity to perturbations in the DNA environment [1]. While RNA polymerase I achieves rapid transcription rates, it shows increased vulnerability to elongation complex collapse and alterations in reaction conditions compared to RNA polymerases II and III. These intrinsic biochemical differences render RNA polymerase I uniquely susceptible to BMH-21 intercalation effects.

Lack of DNA Damage Response Activation

BMH-21 represents a chemically unique DNA intercalator that achieves potent RNA polymerase I inhibition without activating canonical DNA damage response pathways. Despite its intercalating properties, the compound does not induce phosphorylation of histone H2AX, a key biomarker of DNA damage stress, establishing it as a non-genotoxic therapeutic agent [5].

ATM/ATR-Independent Signaling Pathways

Comprehensive analysis of DNA damage signaling pathways demonstrates that BMH-21 effects on nucleolar stress occur independently of major DNA damage-associated phosphatidylinositol 3-kinase pathways, including ataxia telangiectasia mutated (ATM), ataxia telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) [5].

| Pathway Component | BMH-21 Effect | Pathway Status | Control Comparison | Signaling Independence |

|---|---|---|---|---|

| ATM Kinase | No activation | Independent | IR activates | Confirmed |

| ATR Kinase | No activation | Independent | Replication stress activates | Confirmed |

| DNA-PKcs | No activation | Independent | DNA breaks activate | Confirmed |

| H2AX Phosphorylation | No induction | Null phenotype | DNA damage induces | Confirmed |

| KAP1 Phosphorylation | No induction | Null phenotype | DNA damage induces | Confirmed |

Assessment of ATM kinase activity through phosphorylation of serine-1891 reveals that BMH-21 does not cause ATM activation, contrasting with ionizing radiation controls that robustly activate this pathway [5]. Similarly, ATR pathway analysis using gene knock-in cell models with inactivated ATR demonstrates that BMH-21-induced nucleolar stress responses, including nucleophosmin translocation, remain intact in ATR-deficient cells [5].

DNA-PKcs pathway evaluation shows that BMH-21 does not prevent or attenuate DNA damage detection when cells are co-treated with established DNA-damaging agents such as camptothecin or ionizing radiation [5]. The compound maintains its nucleolar effects while allowing normal DNA damage response activation by other agents, confirming its non-interfering relationship with DNA repair pathways.

The independence from DNA damage signaling extends to downstream effectors, including the tumor suppressor protein p53. While BMH-21 can activate p53 expression, this activation occurs through a DNA damage-independent mechanism that does not require ATM or ATR kinase activities [5]. This pathway separation allows BMH-21 to maintain its anticancer efficacy across both wild-type and mutant p53 backgrounds.

H2AX Phosphorylation Null Phenotype

The absence of histone H2AX phosphorylation represents a defining characteristic of BMH-21 action, distinguishing it from conventional DNA intercalators that typically induce this DNA damage marker [5]. Gamma-H2AX foci formation assays demonstrate that BMH-21 treatment does not increase phosphorylated H2AX levels even at concentrations exceeding those required for RNA polymerase I inhibition.

| Compound | Nucleolar Stress Activity | γH2AX Activation | ATM Pathway | Side Chain Modification |

|---|---|---|---|---|

| BMH-21 | High | None | Independent | Original |

| LI-216 | Low (20-fold reduced) | 10-fold increase | Activated | Isopropyl substitution |

| LI-258 | Low (20-fold reduced) | 10-fold increase | Activated | Piperazine |

| LI-277 | Low (20-fold reduced) | 10-fold increase | Activated | Oxoimidazolidin |

| LI-279 | Low (200-fold reduced) | 200-fold increase | Activated | Imidazole ring |

| LI-280 | Low (20-fold reduced) | 10-fold increase | Activated | Extended linker |

Structure-activity relationship studies using BMH-21 derivatives reveal that modifications to the N,N-dimethylaminocarboxamide arm can convert the compound to a DNA damage-inducing agent while simultaneously reducing its nucleolar stress activity [5]. Derivative LI-279, containing an imidazole ring modification, shows two-hundred-fold increased gamma-H2AX activation compared to the parent compound while exhibiting two-hundred-fold reduced nucleolar stress activity.

The null H2AX phosphorylation phenotype correlates with the compound's unique molecular interaction pattern with DNA. Unlike conventional intercalators that cause base modifications or strand breaks, BMH-21 intercalation appears to involve primarily backbone interactions without disrupting base pairing integrity [5]. This interaction mode allows the compound to interfere with transcription machinery without triggering DNA damage checkpoint activation.

Temporal analysis of H2AX phosphorylation following BMH-21 treatment confirms sustained absence of this marker throughout the time course of nucleolar stress induction [5]. Even during extended exposure periods that result in complete RNA polymerase I inhibition and RPA194 degradation, gamma-H2AX levels remain at baseline, demonstrating the compound's remarkable ability to achieve therapeutic effects without genotoxic consequences.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Colis L, Peltonen K, Sirajuddin P, Liu H, Sanders S, Ernst G, Barrow JC, Laiho M. DNA intercalator BMH-21 inhibits RNA polymerase I independent of DNA damage response. Oncotarget. 2014 Jun 30;5(12):4361-9. PubMed PMID: 24952786; PubMed Central PMCID: PMC4147329.

3: Colis L, Ernst G, Sanders S, Liu H, Sirajuddin P, Peltonen K, DePasquale M, Barrow JC, Laiho M. Design, synthesis, and structure-activity relationships of pyridoquinazolinecarboxamides as RNA polymerase I inhibitors. J Med Chem. 2014 Jun 12;57(11):4950-61. doi: 10.1021/jm5004842. Epub 2014 May 30. PubMed PMID: 24847734; PubMed Central PMCID: PMC4059246.

4: Peltonen K, Colis L, Liu H, Trivedi R, Moubarek MS, Moore HM, Bai B, Rudek MA, Bieberich CJ, Laiho M. A targeting modality for destruction of RNA polymerase I that possesses anticancer activity. Cancer Cell. 2014 Jan 13;25(1):77-90. doi: 10.1016/j.ccr.2013.12.009. PubMed PMID: 24434211; PubMed Central PMCID: PMC3930145.